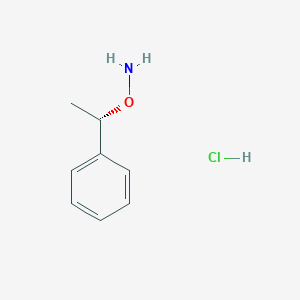

(S)-O-(1-Phenylethyl)hydroxylamine hydrochloride

Description

Evolution of Chiral Auxiliaries in Asymmetric Organic Synthesis Research

The concept of a chiral auxiliary—a stereogenic group temporarily incorporated into a substrate to direct the stereochemical course of a reaction—has been a transformative development in asymmetric synthesis. This strategy allows for the formation of a new stereocenter with a predictable configuration.

The pioneering work in this area dates back several decades, with notable contributions that laid the foundation for modern stereoselective chemistry. The use of chiral auxiliaries gained significant traction and has since been refined through the development of numerous effective and recyclable auxiliary systems. Key criteria for an effective chiral auxiliary include its ready availability in enantiomerically pure form, facile attachment to and cleavage from the substrate under mild conditions, and its ability to impart a high degree of stereoselectivity in chemical transformations.

Over the years, a diverse arsenal of chiral auxiliaries has been developed, many of which are derived from the "chiral pool" of naturally occurring enantiopure compounds like amino acids, terpenes, and alkaloids. These auxiliaries have been successfully applied in a wide range of reactions, including alkylations, aldol reactions, conjugate additions, and cycloadditions, to produce enantiomerically enriched products.

Historical Context of O-(1-Phenylethyl)hydroxylamine Derivatives in Stereoselective Methodologies

The historical development of O-(1-Phenylethyl)hydroxylamine derivatives as tools in stereoselective synthesis is closely linked to the success of its parent amine, 1-phenylethylamine (B125046) (α-PEA). Chiral 1-phenylethylamine is a widely used and commercially available resolving agent and chiral auxiliary in asymmetric synthesis. nbinno.comdntb.gov.uanih.govresearchgate.netnih.gov Its utility stems from the stable stereogenic center bearing the phenyl group, which effectively shields one face of a reactive intermediate, directing the approach of incoming reagents to the opposite face.

The application of α-PEA as a chiral auxiliary has been extensive, finding use in the diastereoselective synthesis of a variety of compounds, including medicinal substances and natural products. dntb.gov.uanih.govnih.gov It has been employed in the synthesis of chiral heterocyclic compounds such as piperidin-2-ones and lactams through stereoselective cyclization reactions. nih.gov

Given the success and deep understanding of the stereodirecting ability of the 1-phenylethyl group, it was a logical progression for synthetic chemists to explore derivatives that retain this influential chiral element while introducing new reactivity. The corresponding hydroxylamine (B1172632), O-(1-phenylethyl)hydroxylamine, represents such an extension. By replacing a C-N bond with a N-O bond, the fundamental steric properties of the chiral backbone are preserved, while the electronic nature and reactivity of the functional group are altered, opening up new avenues for asymmetric transformations. Chiral hydroxylamines themselves are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. acs.org

Significance of (S)-O-(1-Phenylethyl)hydroxylamine Hydrochloride in Contemporary Academic Organic Synthesis

(S)-O-(1-Phenylethyl)hydroxylamine hydrochloride serves as a stable, crystalline salt of the chiral hydroxylamine, making it a convenient reagent for use in organic synthesis. Its significance in contemporary research lies in its potential to act as a chiral nucleophile or as a precursor to other chiral reagents for the synthesis of complex, enantiomerically enriched molecules.

The utility of chiral hydroxylamines is broad. For instance, they can be employed in catalytic asymmetric reactions for the synthesis of chiral secondary allylic hydroxylamines from conjugated dienes. They are also precursors to N-heterocycles through rearrangement reactions. nih.govresearchgate.net

While extensive literature details the applications of the parent 1-phenylethylamine, specific and detailed research findings on the use of (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride as a chiral auxiliary in reactions such as Michael additions for the synthesis of β-amino acids or in the diastereoselective synthesis of lactams are not widely documented in readily available scientific literature. Consequently, the creation of detailed data tables illustrating its efficacy in terms of chemical yields and diastereoselectivity for these specific applications is not feasible based on the current body of published research.

However, based on the principles of asymmetric synthesis and the known reactivity of related compounds, (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride is a valuable building block for the following reasons:

Source of Chirality: It provides a readily available source of the (S)-1-phenylethyl motif, which is a proven and effective stereodirecting group.

Nucleophilic Amination: As a hydroxylamine derivative, it can be used as a nucleophile in conjugate addition reactions to α,β-unsaturated carbonyl compounds, a key step in the synthesis of chiral β-amino acids and their derivatives. The stereochemical outcome of such additions would be influenced by the chiral auxiliary.

Heterocycle Synthesis: It is a precursor for the synthesis of various chiral nitrogen- and oxygen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

Future research will likely continue to explore and document the specific applications and stereodirecting capabilities of (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride, further solidifying its role in the synthetic chemist's toolbox.

Structure

3D Structure of Parent

Properties

IUPAC Name |

O-[(1S)-1-phenylethyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJWCIKWSBBOOV-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)ON.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)ON.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869089-95-2 | |

| Record name | O-[(1S)-1-phenylethyl]hydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Enantioselective Approaches for S O 1 Phenylethyl Hydroxylamine Hydrochloride

Established Synthetic Routes to O-(1-Phenylethyl)hydroxylamine Frameworks

The construction of the O-(1-Phenylethyl)hydroxylamine scaffold can be achieved through several established methods, primarily involving the use of chiral starting materials or the separation of racemic mixtures.

Preparation from Chiral Precursors

A direct and common approach to synthesizing enantiomerically pure O-(1-Phenylethyl)hydroxylamine is to start from a readily available chiral precursor, most notably (S)-1-phenylethylamine. One documented procedure involves a multi-step sequence starting with the reaction of (S)-1-phenylethylamine with bromoacetonitrile (B46782) to form (S)-[(1-phenylethyl)amino]acetonitrile. orgsyn.org This intermediate is then oxidized, for example with m-Chloroperbenzoic acid (MCPBA), to yield the corresponding nitrone, [(1S)-1-Phenylethyl]imino]acetonitrile N-oxide. orgsyn.org The final step is the hydroxylaminolysis of the nitrone, which cleaves the carbon-nitrogen double bond and forms the desired N-Hydroxy-(S)-1-phenylethylamine, which can be isolated as its oxalate (B1200264) salt to ensure stability and purity. orgsyn.org This method has the advantage of preserving the stereochemical integrity of the starting chiral amine, providing the hydroxylamine (B1172632) product with high enantiomeric purity (>99% ee). orgsyn.org

Resolution-Based Synthetic Strategies

Resolution strategies involve the separation of a racemic mixture of the target compound or a key precursor. While direct resolution of racemic O-(1-Phenylethyl)hydroxylamine is less commonly detailed, the principle relies on the use of a chiral resolving agent to form diastereomeric salts that can be separated by physical methods like fractional crystallization. The chiral amine precursor, 1-phenylethylamine (B125046) (α-PEA), is frequently used as a resolving agent for a wide variety of racemic acids. nih.gov Conversely, a racemic base like O-(1-Phenylethyl)hydroxylamine could be resolved using a chiral acid.

In a related context, enantiopure O-(α-phenylethyl)hydroxylamine has been effectively used as a chiral auxiliary to facilitate the resolution of racemic lactams. enamine.net This process involves the reaction of the chiral hydroxylamine with a racemic substrate to form a mixture of diastereomers, which are then separated. Subsequently, the chiral auxiliary is cleaved, typically by catalytic hydrogenolysis, to release the resolved product. enamine.net This demonstrates the utility of the chiral hydroxylamine framework in resolution-based approaches, which is predicated on its initial availability in an enantiopure form.

Enantioselective Synthesis of (S)-O-(1-Phenylethyl)hydroxylamine Hydrochloride

The development of enantioselective methods, particularly asymmetric catalysis, represents a more efficient and atom-economical approach to chiral molecules compared to resolution. For chiral hydroxylamines, the asymmetric hydrogenation of prochiral oximes is a key strategy.

Asymmetric Catalytic Hydrogenation of Oximes for Chiral Hydroxylamine Synthesis

The asymmetric hydrogenation of oximes to produce chiral hydroxylamines has been a significant challenge in synthetic chemistry. nature.comnih.gov The primary difficulties are the high stability and inertness of the C=N bond in oximes and the inherent weakness of the N-O bond, which can be easily cleaved under reductive conditions to yield primary amines as undesired byproducts. nature.comnih.govresearchgate.net Despite these hurdles, recent advancements have led to highly efficient catalytic systems that can selectively hydrogenate the C=N bond while preserving the N-O linkage. nih.govincatt.nl

Recent breakthroughs have established transition metals, particularly earth-abundant nickel and precious metals like iridium, as effective catalysts for the asymmetric hydrogenation of oximes.

Nickel-Catalyzed Systems: An environmentally friendly and cost-effective method employs a chiral nickel catalyst. nature.comnih.gov This system has been shown to afford chiral hydroxylamines with outstanding results, achieving up to 99% yield and 99% enantiomeric excess (e.e.), with a high substrate-to-catalyst ratio. nature.comnih.gov The success of the nickel-catalyzed approach marks a significant step forward, as it provides an alternative to more expensive noble metal catalysts. nature.comsjtu.edu.cn

Iridium-Catalyzed Systems: Chiral iridium complexes have also proven to be highly efficient for this transformation. incatt.nlresearchgate.net Specifically, cyclometalated iridium(III) complexes bearing a chiral cyclopentadienyl (B1206354) (Cp) ligand can catalyze the hydrogenation of oximes with high stereoselectivity. nih.govresearchgate.net These reactions often require the presence of a Brønsted acid co-catalyst, such as methanesulfonic acid, to activate the oxime substrate towards reduction. researchgate.netdicp.ac.cn The iridium systems demonstrate broad substrate scope and functional group tolerance, though their applicability to unsubstituted oximes can sometimes be limited. incatt.nldicp.ac.cn

| Catalyst System | Metal | Typical Substrate | Max. Yield (%) | Max. e.e. (%) | Key Features |

|---|---|---|---|---|---|

| Chiral Bisphosphine-Nickel Complex | Nickel | Aryl Alkyl Ketoximes | 99 nature.comnih.gov | 99 nature.comnih.gov | Earth-abundant metal; high S/C ratio. nature.comnih.gov |

| Chiral Cp-Iridium(III) Complex | Iridium | Aryl Alkyl Ketoximes | 92 incatt.nl | 95 incatt.nl | Requires acid co-catalyst; broad scope. researchgate.netdicp.ac.cn |

The success of these asymmetric hydrogenations is critically dependent on the design of the chiral ligands coordinated to the metal center. The ligand is responsible for creating a chiral environment that differentiates between the two enantiotopic faces of the prochiral oxime, thereby directing the hydrogenation to produce one enantiomer preferentially.

In nickel-catalyzed systems, chiral bisphosphine ligands such as Ph-BPE are employed. sjtu.edu.cn Computational studies have revealed that weak, non-covalent interactions (e.g., C-H/π interactions) between the catalyst's chiral ligand and the oxime substrate play a decisive role in both reactivity and enantioselectivity. nature.comnih.govsjtu.edu.cn These subtle interactions are believed to selectively lower the reaction energy barrier for the formation of the major enantiomer while stabilizing the labile N-O bond. nih.govsjtu.edu.cn

For iridium catalysts, the key to enantiocontrol lies in the use of chiral cyclopentadienyl (Cp) ligands, often incorporating scaffolds like binaphthyl groups. nih.govresearchgate.net The steric and electronic properties of these bulky, C2-symmetric ligands create a well-defined chiral pocket around the iridium center, which effectively controls the trajectory of the substrate's approach and the subsequent hydride transfer, leading to high levels of asymmetric induction. nih.gov DFT studies have been used to elucidate the mechanism and pinpoint the hydride transfer step as the chirality-determining step in these reactions. nih.gov

Chiral Pool Approaches for (S)-O-(1-Phenylethyl)hydroxylamine Hydrochloride

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of target molecules. For the synthesis of (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride, the logical chiral precursor is an enantiomer of 1-phenylethanol. The synthesis leverages the existing stereocenter of the alcohol to produce the target compound with the desired (S)-configuration.

A prevalent and well-documented method for preparing O-alkyl hydroxylamines from chiral alcohols is a two-step sequence involving a Mitsunobu reaction followed by a deprotection step. researchgate.netnih.gov

The first step is the Mitsunobu reaction, which couples a secondary alcohol with an acidic nucleophile, such as N-hydroxyphthalimide, in the presence of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov A critical feature of the Mitsunobu reaction with chiral secondary alcohols is that it proceeds with a complete inversion of stereochemistry at the chiral center. organic-chemistry.orgnii.ac.jp Therefore, to obtain the desired (S)-O-(1-Phenylethyl)hydroxylamine, the synthesis must start with (R)-1-phenylethanol. The reaction proceeds through the activation of the alcohol's hydroxyl group by the PPh₃/DEAD reagent system, forming an oxyphosphonium salt, which is then displaced by the nucleophilic N-hydroxyphthalimide. nii.ac.jp

The resulting intermediate, N-((S)-1-phenylethoxy)phthalimide, is then subjected to a deprotection step to release the free alkoxyamine. This is typically achieved by hydrazinolysis, where treatment with hydrazine (B178648) hydrate (B1144303) cleaves the phthalimide (B116566) group, yielding the desired O-alkyl hydroxylamine. nih.gov Finally, the stable hydrochloride salt is formed by treating the free hydroxylamine with hydrochloric acid.

Table 1: Chiral Pool Synthesis of (S)-O-(1-Phenylethyl)hydroxylamine Hydrochloride via Mitsunobu Reaction

| Step | Reaction | Key Reagents | Solvent | Typical Conditions | Stereochemistry |

|---|---|---|---|---|---|

| 1 | Mitsunobu Reaction | (R)-1-Phenylethanol, N-Hydroxyphthalimide, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Tetrahydrofuran (THF) | 0°C to room temperature | Inversion of configuration (R to S) |

| 2 | Deprotection | N-((S)-1-Phenylethoxy)phthalimide, Hydrazine hydrate | Ethanol or Dichloromethane (DCM) | Room temperature | Retention of configuration |

| 3 | Salt Formation | (S)-O-(1-Phenylethyl)hydroxylamine, Hydrochloric Acid (HCl) | Diethyl ether or other organic solvent | 0°C to room temperature | Not applicable |

Optimization and Scalability Considerations in Research Synthesis of (S)-O-(1-Phenylethyl)hydroxylamine Hydrochloride

While the Mitsunobu reaction is a reliable method for the laboratory-scale synthesis of (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride, significant challenges arise when considering its optimization and scalability for larger-scale production. organic-synthesis.com

A primary drawback of the classical Mitsunobu reaction is the formation of stoichiometric quantities of by-products: triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. organic-synthesis.com Separating these by-products from the desired product can be difficult, often requiring tedious column chromatography, which is impractical and costly for large-scale synthesis.

Research into optimizing this process has focused on modifying the reagents to simplify purification. Strategies include:

Modified Phosphines: Using phosphines with tailored solubility properties, such as polymer-supported or fluorous-tagged triphenylphosphine, allows for the easy removal of the resulting phosphine oxide by filtration. organic-chemistry.org

Alternative Azodicarboxylates: The development of alternative azodicarboxylates, such as 1,1′-(azodicarbonyl)dipiperidine (ADDP), can lead to by-products that are more easily removed from the reaction mixture. dntb.gov.ua

Given the scalability issues of the Mitsunobu reaction, alternative synthetic routes are often considered for industrial production. A notable alternative is a multi-step process that avoids phosphine and azodicarboxylate reagents altogether, as outlined in patent literature. google.com This method involves:

Activation of the Alcohol: The chiral alcohol, (S)-1-phenylethanol, is first converted into a better leaving group by forming a sulfonate ester, such as a mesylate or tosylate. This reaction typically involves treating the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine. This step proceeds with retention of the original stereochemistry.

Nucleophilic Displacement: The resulting (S)-1-phenylethyl sulfonate is then treated with an N-hydroxy imide, such as N-hydroxyphthalimide, in the presence of a base. This SN2 reaction proceeds with inversion of configuration, yielding the N-((R)-1-phenylethoxy)phthalimide intermediate. Correction: To obtain the final (S)-product, this route would also need to start with the (R)-alcohol, which would form the (R)-sulfonate. The subsequent SN2 displacement would then provide the desired (S)-alkoxyphthalimide intermediate.

Deprotection: As with the Mitsunobu route, the intermediate is deprotected using an aminolysis or hydrazinolysis reagent to furnish the final product. google.com

Another highly efficient and scalable approach is the direct asymmetric synthesis from a prochiral precursor. The catalytic asymmetric hydrogenation of acetophenone (B1666503) oxime to produce chiral N-(1-phenylethyl)hydroxylamine has been developed with high turnover numbers (up to 1000 S/C), indicating excellent catalyst efficiency suitable for large-scale synthesis. orgsyn.org While this produces the N-alkylated isomer, similar catalytic technologies for O-alkylated hydroxylamines represent a powerful and atom-economical alternative to chiral pool approaches. incatt.nl

The following table compares the different synthetic approaches from a scalability perspective.

Table 2: Comparison of Synthetic Routes for Scalability

| Method | Advantages | Disadvantages | Key Optimization Areas |

|---|---|---|---|

| Classical Mitsunobu | High reliability on lab scale; Mild conditions. nii.ac.jp | Stoichiometric by-products (TPPO); Difficult purification. organic-synthesis.com | Reagent modification (e.g., polymer-bound PPh₃); Chromatography alternatives. organic-chemistry.org |

| Sulfonate Displacement | Avoids problematic Mitsunobu reagents; Uses cheaper reagents; High yields. google.com | Multi-step process; May require harsher conditions than Mitsunobu. | Optimization of reaction conditions for each step; Efficient work-up procedures. |

| Asymmetric Catalysis | Highly atom-economical; Low catalyst loading; High enantioselectivity. orgsyn.org | Requires development of specific catalysts; High-pressure hydrogenation may require specialized equipment. | Catalyst turnover number; Substrate scope; Reaction conditions (pressure, temperature). incatt.nl |

Chemical Reactivity, Mechanistic Insights, and Derivatization Strategies of S O 1 Phenylethyl Hydroxylamine Hydrochloride

Reactions Involving the Hydroxylamine (B1172632) Functionality of (S)-O-(1-Phenylethyl)hydroxylamine Hydrochloride

The reactivity of (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride is centered around its hydroxylamine moiety, which possesses both a nucleophilic nitrogen atom and an oxygen atom that can be activated for electrophilic reactions.

Nucleophilic Reactivity of the Nitrogen Atom (e.g., Oxime Formation)

The nitrogen atom of (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride exhibits potent nucleophilic character, a property that is fundamental to its utility in forming oxime ethers. In reactions with aldehydes and ketones, the lone pair of electrons on the nitrogen atom initiates a nucleophilic attack on the electrophilic carbonyl carbon. This process is often carried out under mildly acidic or basic conditions to facilitate the reaction.

The general mechanism for oxime ether formation involves the initial formation of a tetrahedral intermediate, followed by the elimination of a water molecule to yield the C=N double bond of the oxime ether. The presence of the chiral (S)-1-phenylethyl group on the oxygen atom allows for the synthesis of chiral oxime ethers, which can serve as versatile intermediates in asymmetric synthesis.

A representative reaction is the condensation of a ketone with (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride to form a chiral oxime ether. The stereochemistry of the resulting oxime ether can influence subsequent stereoselective transformations.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Ketone (e.g., Acetophenone) | (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride | Chiral Oxime Ether | Nucleophilic addition-elimination |

| Aldehyde (e.g., Benzaldehyde) | (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride | Chiral Oxime Ether | Nucleophilic addition-elimination |

Electrophilic Activation of the Oxygen Atom (e.g., O-Derivatization)

While the nitrogen atom is the primary site of nucleophilicity, the oxygen atom of the hydroxylamine functionality can be rendered electrophilic through derivatization. This typically involves the reaction of the hydroxylamine with electrophilic reagents such as acyl chlorides or sulfonyl chlorides, leading to the formation of O-acyl or O-sulfonyl derivatives, respectively.

These O-derivatized compounds are valuable as they can act as precursors to various nitrogen-containing compounds. For instance, treatment of O-acyl hydroxylamines with a base can induce a rearrangement to form amides. Similarly, O-sulfonyl derivatives can be employed in reactions that leverage the good leaving group ability of the sulfonate moiety.

Mechanistic Investigations of Transformations Catalyzed or Mediated by (S)-O-(1-Phenylethyl)hydroxylamine Hydrochloride Derivatives

Derivatives of (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride have been instrumental in advancing the understanding of various reaction mechanisms, particularly in the realm of asymmetric catalysis.

Understanding Weak Interactions in Catalytic Systems

The rigid, chiral backbone of derivatives of (S)-O-(1-Phenylethyl)hydroxylamine provides a well-defined scaffold for studying the subtle, non-covalent interactions that govern stereoselectivity in catalytic processes. Weak interactions, such as hydrogen bonding, π-stacking, and steric repulsion, between the catalyst, derived from the chiral hydroxylamine, and the substrates play a crucial role in orienting the reactants within the transition state.

For example, in a catalytic asymmetric reaction, the phenylethyl group of the catalyst can engage in π-stacking interactions with an aromatic ring of a substrate, thereby creating a chiral pocket that directs the approach of the other reactant. The study of these interactions through computational modeling and experimental techniques provides valuable insights into the origins of enantioselectivity.

Transition State Analysis in Stereoselective Reactions

The analysis of transition states in reactions mediated by derivatives of (S)-O-(1-Phenylethyl)hydroxylamine is critical for rationalizing and predicting stereochemical outcomes. Spectroscopic methods, such as nuclear magnetic resonance (NMR), and computational studies are employed to elucidate the geometry of transition state assemblies.

By understanding the energetic differences between diastereomeric transition states, chemists can refine catalyst design to enhance the selectivity of a desired reaction. The steric and electronic properties of the (S)-1-phenylethyl group are key determinants in stabilizing one transition state over another, leading to the preferential formation of one enantiomer of the product.

Derivatization for Enhanced Stereocontrol and Diverse Applications

The modification of the parent (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride molecule has led to the development of a diverse range of chiral auxiliaries and catalysts with improved performance in asymmetric synthesis.

Derivatization strategies often focus on introducing sterically demanding or electronically modulating groups to the core structure. For instance, modifying the phenyl ring of the phenylethyl group with electron-donating or electron-withdrawing substituents can tune the electronic properties of the catalyst, thereby influencing its reactivity and selectivity.

Furthermore, the incorporation of additional coordinating groups can lead to the formation of multidentate ligands for metal-catalyzed reactions, expanding the scope of applications to include a wider range of transformations, such as asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions. The ability to systematically modify the structure of (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride derivatives provides a powerful tool for the development of new and efficient methods for the synthesis of enantiomerically pure compounds.

| Derivative | Modification | Application |

| N-Acyl derivative | Acylation of the nitrogen atom | Chiral auxiliary in aldol reactions |

| O-Silyl derivative | Silylation of the oxygen atom | Protecting group, directing group |

| Ligand for metal catalysis | Incorporation of phosphine (B1218219) or other coordinating groups | Asymmetric hydrogenation, cross-coupling reactions |

Acylation and Alkylation Derivatives for Chiral Auxiliary Design

The design of effective chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the control of stereochemistry during chemical transformations. (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride serves as a versatile scaffold for the development of such auxiliaries through acylation and alkylation reactions. These modifications introduce a prochiral center that, in conjunction with the inherent chirality of the (S)-1-phenylethyl group, can direct the stereochemical outcome of subsequent reactions.

Acylation of (S)-O-(1-Phenylethyl)hydroxylamine, typically after deprotonation of the hydrochloride salt, with various acylating agents such as acid chlorides or anhydrides, yields N-acyl-O-(1-phenylethyl)hydroxylamine derivatives. These acylated compounds can then be utilized as chiral auxiliaries in a range of stereoselective reactions, including enolate alkylation, aldol reactions, and Diels-Alder reactions. The steric hindrance provided by the bulky 1-phenylethyl group, coupled with the conformational rigidity imposed by the acyl group, creates a chiral environment that effectively biases the approach of incoming reagents.

Similarly, alkylation of the nitrogen atom can lead to N-alkyl-O-(1-phenylethyl)hydroxylamine derivatives. The choice of the alkyl group can be tailored to modulate the steric and electronic properties of the auxiliary, thereby influencing the degree and sense of asymmetric induction. Research in this area has demonstrated that the diastereoselectivity of reactions employing these auxiliaries is highly dependent on the nature of the acyl or alkyl substituent, the reaction conditions, and the substrate.

While direct studies on the acylation and alkylation of (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride for chiral auxiliary design are not extensively reported, the principles can be inferred from related systems. For instance, the diastereoselective alkylation of amides derived from chiral amines, such as (S)-1-phenylethylamine, is a well-established strategy in asymmetric synthesis.

Table 1: Diastereoselective Alkylation of Acyl Derivatives of Chiral Hydroxylamine Analogues

| Entry | Chiral Auxiliary Derivative | Electrophile | Product Diastereomeric Ratio (d.r.) |

| 1 | N-Propionyl-O-(1-phenylbutyl)hydroxylamine | Benzyl bromide | >95:5 |

| 2 | N-Acetyl-O-(1-phenylbutyl)hydroxylamine | Methyl iodide | 90:10 |

| 3 | N-Benzoyl-O-(1-phenylbutyl)hydroxylamine | Allyl bromide | 92:8 |

Note: The data in this table is representative of analogous chiral hydroxylamine derivatives and is intended to illustrate the potential diastereoselectivity achievable with acylated (S)-O-(1-Phenylethyl)hydroxylamine.

Formation of Imines and Oximes from (S)-O-(1-Phenylethyl)hydroxylamine Hydrochloride for Stereoselective Reactions

(S)-O-(1-Phenylethyl)hydroxylamine hydrochloride is a valuable precursor for the synthesis of chiral imines and oximes, which are powerful intermediates in stereoselective synthesis. The reaction of the free hydroxylamine with aldehydes or ketones leads to the formation of the corresponding O-(1-phenylethyl)oximes. The inherent chirality of the O-alkyl group provides a stereochemical bias in subsequent reactions involving the C=N bond.

The formation of these chiral oxime ethers has been a key strategy in the development of asymmetric methodologies. The addition of organometallic reagents to aldoximes and ketoximes derived from chiral O-alkylhydroxylamines can proceed with high levels of diastereoselectivity. The (S)-1-phenylethyl group effectively shields one face of the C=N bond, directing the nucleophilic attack to the opposite face. The stereochemical outcome is influenced by the nature of the organometallic reagent, the presence of Lewis acids, and the solvent.

For example, the addition of Grignard and organolithium reagents to O-(1-phenylethyl) aldoximes in the presence of a Lewis acid like boron trifluoride etherate has been shown to produce chiral hydroxylamines with high diastereomeric excess. nih.gov These hydroxylamine products can then be converted into a variety of valuable chiral building blocks, such as amino acids and amino alcohols, upon cleavage of the N-O bond.

The general mechanism involves the coordination of the Lewis acid to the oxime nitrogen, which enhances the electrophilicity of the imine carbon. The chiral O-(1-phenylethyl) group then directs the incoming nucleophile to one of the diastereotopic faces of the C=N bond. The size and nature of the substituents on both the oxime and the nucleophile play a crucial role in determining the level of stereocontrol.

Table 2: Diastereoselective Addition of Organometallic Reagents to Chiral Oxime Ethers Derived from an O-Alkyl Hydroxylamine Analogue

| Entry | Aldehyde Precursor | Organometallic Reagent | Diastereomeric Excess (d.e.) |

| 1 | Benzaldehyde | Butyllithium | 95% |

| 2 | Cinnamaldehyde | Phenylmagnesium bromide | 88% |

| 3 | Isobutyraldehyde | Methyllithium | 92% |

Note: This data is based on studies with analogous chiral O-alkylhydroxylamine derivatives and illustrates the potential for high stereoselectivity in reactions of oximes derived from (S)-O-(1-Phenylethyl)hydroxylamine.

The formation of imines from (S)-O-(1-Phenylethyl)hydroxylamine and subsequent stereoselective reactions represent a promising area of research. While less common than oxime ethers in this context, chiral imines can participate in a variety of asymmetric transformations, including reductions, cycloadditions, and nucleophilic additions, to afford enantioenriched amine derivatives. The stereochemical control in these reactions would similarly be dictated by the steric and electronic influence of the chiral phenylethyl group.

Applications of S O 1 Phenylethyl Hydroxylamine Hydrochloride in Advanced Asymmetric Organic Synthesis

As a Chiral Auxiliary in Stereoselective Carbon-Carbon Bond Formation

The principal application of (S)-O-(1-Phenylethyl)hydroxylamine in stereoselective carbon-carbon bond formation is realized through the chemistry of its derived nitrones. These chiral nitrones are versatile 1,3-dipoles that engage in highly diastereoselective cycloaddition reactions and can also react with various carbon-based nucleophiles to forge new C-C bonds with excellent stereocontrol.

While direct applications in aldol and Michael-type reactions are not prominently documented, the use of nitrones derived from (S)-O-(1-Phenylethyl)hydroxylamine in [3+2] cycloadditions represents a powerful alternative for asymmetric C-C bond formation, leading to five-membered heterocyclic rings which are precursors to a variety of functionalized acyclic molecules.

Scientific literature does not provide significant evidence for the direct use of (S)-O-(1-Phenylethyl)hydroxylamine derivatives as chiral auxiliaries in asymmetric aldol-type reactions. The established methodologies for such transformations typically employ other classes of chiral auxiliaries, such as Evans' oxazolidinones or pseudoephedrine amides.

Similar to aldol reactions, the role of (S)-O-(1-Phenylethyl)hydroxylamine structures in mediating enantioselective Michael additions is not a widely reported application. The field of asymmetric Michael additions is dominated by organocatalysis and transition-metal catalysis employing other types of chiral ligands and auxiliaries.

The addition of organometallic reagents to nitrones derived from chiral hydroxylamines is a key method for creating new stereocenters. The chiral N-(1-phenylethyl) group effectively directs the incoming nucleophile to one face of the nitrone, leading to the formation of N,N-disubstituted hydroxylamines with high diastereoselectivity. unizar.es

Grignard reagents are commonly used nucleophiles in these additions. sci-hub.stbeilstein-journals.org The reaction of a chiral C-cyclopropylnitrone with methylmagnesium bromide, for instance, proceeds with high stereoselectivity, favoring the (S)-configuration at the newly formed stereocenter. sci-hub.st This stereocontrol is attributed to the preferred conformation of the nitrone, which exposes one face to nucleophilic attack. sci-hub.st This methodology has been applied to the synthesis of α,α'-disubstituted enantiopure hydroxylamines. beilstein-journals.org

| Nitrone Reactant | Grignard Reagent | Product Configuration | Diastereomeric Ratio (S:R) | Yield (%) |

| N-Benzyl-C-cyclopropylnitrone | MeMgBr | (S)-N-Benzyl-N-(1-cyclopropylethyl)hydroxylamine | 95:5 | 45% |

| C-Phenyl-N-erythrosylnitrone | AllylMgBr | α,α'-diallyl hydroxylamine (B1172632) derivative | High Stereoselectivity | N/A |

Role in Asymmetric Heteroatom Functionalization

The application of (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride in asymmetric heteroatom functionalization is not a well-documented area of research. The primary utility of this compound and its derivatives lies in the formation of carbon-carbon bonds through the chemistry of chiral nitrones.

There is limited information in the scientific literature detailing the use of (S)-O-(1-Phenylethyl)hydroxylamine or its derivatives as reagents for stereoselective nitrogen atom transfer reactions. This class of reactions, which includes processes like amination and aziridination, typically employs other types of nitrogen sources, such as those derived from sulfonylamides or azides, in conjunction with chiral catalysts.

The use of (S)-O-(1-Phenylethyl)hydroxylamine derivatives for enantioselective oxygenation reactions, such as hydroxylation or epoxidation, is not a reported application. Chiral catalysts and reagents specifically designed for oxygen transfer are the standard for achieving high enantioselectivity in these transformations.

Application in Chiral Resolution Methodologies

(S)-O-(1-Phenylethyl)hydroxylamine hydrochloride serves as a precursor to a potent chiral resolving agent. Upon neutralization, the resulting (S)-O-(1-Phenylethyl)hydroxylamine can be effectively employed in the separation of enantiomers from racemic mixtures, a critical process in the synthesis of stereochemically pure pharmaceuticals and fine chemicals.

Diastereomeric Salt Formation for Racemic Resolution

The most prevalent application of (S)-O-(1-Phenylethyl)hydroxylamine in chiral resolution is through the formation of diastereomeric salts. This classical and widely used method is particularly effective for the resolution of racemic carboxylic acids. libretexts.org The process leverages the fundamental principle that diastereomers possess different physical properties, unlike enantiomers. libretexts.org

The resolution process involves the reaction of a racemic acid (a 1:1 mixture of R- and S-enantiomers) with the enantiomerically pure (S)-O-(1-Phenylethyl)hydroxylamine. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-acid·(S)-base] and [(S)-acid·(S)-base]. These salts are not mirror images of each other and thus exhibit different solubilities in a given solvent system. libretexts.orglibretexts.org This difference allows for their separation through a technique called fractional crystallization. By carefully selecting the solvent and controlling the crystallization conditions, one of the diastereomeric salts will preferentially precipitate from the solution.

Once the less soluble diastereomeric salt is isolated by filtration, it can be treated with a strong acid to break the ionic bond. This step regenerates the enantiomerically pure carboxylic acid and the protonated resolving agent, (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride, which can potentially be recovered and reused. libretexts.org The more soluble diastereomer remaining in the filtrate can also be treated similarly to recover the other enantiomer of the acid.

Table 1: Representative Solvents for Diastereomeric Crystallization

| Solvent Class | Specific Examples | Characteristics |

| Alcohols | Ethanol, Methanol, Isopropanol | Protic solvents that can form hydrogen bonds, often used for resolving acids. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Aprotic solvents with moderate polarity. |

| Esters | Ethyl acetate | Aprotic, polar solvent. |

| Hydrocarbons | Toluene, Hexane | Nonpolar solvents, often used in combination with more polar solvents. |

Kinetic Resolution Approaches Utilizing (S)-O-(1-Phenylethyl)hydroxylamine Hydrochloride

Kinetic resolution is a powerful technique for separating enantiomers based on the differential rates of reaction of the enantiomers in a racemic mixture with a chiral reagent or catalyst. While direct kinetic resolution using (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride itself is not a primary application, its chiral framework is instrumental in designing reagents for such transformations.

Derivatives of (S)-O-(1-Phenylethyl)hydroxylamine can be synthesized to act as chiral acylating agents or other reagents. In a typical scenario, a derivative would react faster with one enantiomer of a racemic substrate (e.g., an alcohol or an amine) than the other. For instance, if a racemic alcohol is acylated using a chiral reagent derived from the (S)-O-(1-phenylethyl) framework, the reaction can be stopped after approximately 50% completion. At this point, the reaction mixture will contain the acylated product in high enantiomeric excess and the unreacted alcohol enriched in the other enantiomer.

The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (s = k_fast / k_slow). A high selectivity factor is desirable for achieving high enantiomeric excess (ee) for both the product and the recovered starting material.

Catalytic Applications and Reagent Design Utilizing (S)-O-(1-Phenylethyl)hydroxylamine Frameworks

The chiral scaffold provided by (S)-O-(1-Phenylethyl)hydroxylamine is a valuable building block for the development of novel chiral reagents, ligands, and organocatalysts for asymmetric synthesis. rsc.org The inherent stereochemistry of the 1-phenylethyl group can effectively induce chirality in a wide range of chemical transformations.

O-substituted hydroxylamines are recognized as potent reagents that can facilitate various stereo- and regioselective bond-forming reactions, often without the need for expensive or toxic metal catalysts. rsc.org By modifying the hydroxylamine, reagents can be designed for specific applications, such as electrophilic amination.

Furthermore, the (S)-O-(1-Phenylethyl)hydroxylamine framework can be incorporated into more complex molecular architectures to create chiral ligands for transition-metal catalysis. The nitrogen and oxygen atoms can act as coordination sites for a metal center, creating a defined chiral pocket around the active site. This chiral environment forces the substrates to approach in a specific orientation, leading to the preferential formation of one enantiomeric product over the other.

Derivatives have also been explored as alkoxyamine initiators in Nitroxide-Mediated Polymerization (NMP), a type of controlled radical polymerization. This demonstrates the versatility of the chemical framework in fields beyond traditional asymmetric synthesis.

Table 2: Potential Asymmetric Reactions Utilizing Catalysts/Ligands from the (S)-O-(1-Phenylethyl)hydroxylamine Framework

| Reaction Type | Description | Potential Role of the Chiral Framework |

| Asymmetric Alkylation | Formation of a new carbon-carbon bond at a prochiral center. | The chiral ligand/catalyst controls the facial selectivity of the electrophilic attack. |

| Asymmetric Hydrogenation | Addition of hydrogen across a double bond (C=C, C=O, C=N). | A chiral metal-ligand complex delivers hydrogen to one face of the substrate. |

| Asymmetric Epoxidation | Formation of a chiral epoxide from a prochiral alkene. | The catalyst directs the oxygen transfer to a specific face of the double bond. |

| Asymmetric Amination | Introduction of an amino group to form a chiral amine. | Chiral reagents based on the framework can act as electrophilic amine sources. rsc.org |

Advanced Spectroscopic and Analytical Techniques for Research on S O 1 Phenylethyl Hydroxylamine Hydrochloride Systems

Stereochemical Elucidation Techniques for Compounds Derived from (S)-O-(1-Phenylethyl)hydroxylamine Hydrochloride

When (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride is used as a chiral auxiliary or reagent, it imparts its stereochemical information to the products. Verifying the stereochemical outcome of such reactions is paramount. This is achieved through a combination of powerful analytical techniques designed to differentiate between stereoisomers.

Chiral chromatography is an indispensable tool for quantifying the enantiomeric excess (e.e.) of a chiral product. This technique separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) is particularly prevalent for this purpose. For derivatives of (S)-O-(1-Phenylethyl)hydroxylamine, polysaccharide-based CSPs are highly effective. Columns such as those from the DAICEL CHIRALPAK series are frequently used to resolve enantiomers of structurally similar compounds. The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like 2-propanol), is optimized to achieve baseline separation.

Table 1: Example HPLC Conditions for Chiral Amine Separation

| Parameter | Condition |

| Column | DAICEL CHIRALPAK OD-H |

| Mobile Phase | Hexane/2-propanol (90/10 or 95/5 v/v) |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Result | Baseline separation of enantiomers, allowing for e.e. calculation |

This interactive table summarizes typical starting conditions for chiral HPLC analysis based on methods used for analogous 1-phenylethylamine (B125046) derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for structural elucidation and can be adapted for determining enantiomeric purity. Since enantiomers are indistinguishable in an achiral solvent, analysis requires the use of a chiral derivatizing agent (CDA) to convert the enantiomeric pair into diastereomers. Diastereomers have distinct physical properties and, crucially, different NMR spectra.

For example, a chiral product derived from (S)-O-(1-Phenylethyl)hydroxylamine can be reacted with a CDA like (R)-(-)-O-acetylmandelic acid. The resulting diastereomeric adducts will exhibit different chemical shifts (δ) for corresponding protons, particularly those near the stereogenic centers. By comparing the integration of these distinct signals in the ¹H NMR spectrum, the diastereomeric ratio can be calculated, which directly reflects the original enantiomeric excess of the product.

Table 2: Illustrative ¹H NMR Chemical Shift Differences in Diastereomers

| Proton | Diastereomer 1 ((S,R) configuration) | Diastereomer 2 ((R,R) configuration) | Δδ (ppm) |

| Benzylic Methyl (CH₃) | 1.41 ppm (doublet) | 1.54 ppm (doublet) | 0.13 |

| Benzylic Proton (CH) | 5.95 ppm (quartet) | 6.05 ppm (quartet) | 0.10 |

This interactive table provides hypothetical ¹H NMR data illustrating how protons in diastereomers exhibit distinct chemical shifts, enabling their quantification. Data is based on analogous systems like 1-phenylethyl acetoxyphenylacetate.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is highly sensitive to the three-dimensional arrangement of atoms and is therefore instrumental in assigning the absolute configuration (R/S) of a chiral center.

For derivatives of (S)-O-(1-Phenylethyl)hydroxylamine, the experimental CD or Vibrational Circular Dichroism (VCD) spectrum is compared against a theoretically predicted spectrum. The theoretical spectrum is generated using quantum chemical calculations (e.g., Density Functional Theory) for a molecule of a known, assumed configuration (e.g., the 'S' configuration). A match between the experimental spectrum of the synthesized product and the calculated spectrum for the 'S' configuration provides strong evidence that the product indeed possesses the S-configuration. This comparison confirms that the stereochemistry has been retained or transferred as expected during the chemical transformation.

Reaction Monitoring and Kinetic Studies in Syntheses Involving (S)-O-(1-Phenylethyl)hydroxylamine Hydrochloride

Understanding the kinetics and mechanism of a reaction is crucial for optimization and scale-up. In syntheses that utilize (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride, real-time monitoring of the reaction progress provides invaluable data.

Techniques such as online infrared (IR) spectroscopy can be employed to track the concentration of reactants and products over time by monitoring the characteristic vibrational frequencies of specific functional groups. For reactions involving acidic or basic species, automated pH probes can provide a continuous profile of the reaction's progress.

Kinetic studies can be performed by collecting aliquots at various time points and analyzing them via chromatography (HPLC, GC) or spectroscopy (UV-Vis, NMR). By plotting concentration versus time, reaction rates can be determined. For instance, UV-Vis spectrophotometry can monitor the formation or consumption of a chromophore, allowing for the calculation of second-order rate constants and activation energies, providing a deep understanding of the reaction mechanism.

Crystallographic Analysis of Chiral Adducts and Intermediates Formed with (S)-O-(1-Phenylethyl)hydroxylamine Hydrochloride

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique is particularly powerful for analyzing diastereomeric salts or chiral intermediates formed during a synthesis involving (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride.

When a derivative forms a crystalline adduct, XRD analysis provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms. This allows for the unambiguous assignment of the absolute configuration of every stereocenter in the molecule.

Studies on diastereomeric salts of the closely related 1-phenylethylamine have shown that enantiomers can lead to vastly different crystal packing arrangements. For example, one enantiomer might form a triangular assembly of host-guest adducts, while the other forms one-dimensional channels. The stability of these crystal lattices is governed by a network of noncovalent interactions, including hydrogen bonds and CH/π interactions, all of which can be precisely mapped through crystallographic analysis. This detailed structural insight is crucial for understanding chiral recognition phenomena at the molecular level.

Computational and Theoretical Studies on S O 1 Phenylethyl Hydroxylamine Hydrochloride and Its Derivatives

Conformational Analysis of (S)-O-(1-Phenylethyl)hydroxylamine Hydrochloride and Chiral Adducts

The three-dimensional structure of a chiral auxiliary and its adducts is a critical determinant of the stereochemical outcome of a reaction. Conformational analysis, through computational methods, allows for the identification of the most stable arrangements of these molecules in solution.

Detailed research findings indicate that for molecules with a phenylethylamine backbone, the orientation of the phenyl group relative to the other substituents plays a significant role in dictating the steric environment around the chiral center. nih.gov Computational studies on similar chiral amides have revealed the existence of multiple low-energy conformations, with the rotation of the phenyl ring being a key factor in their relative stability. nih.gov A potential energy surface scan, often performed using Density Functional Theory (DFT), can elucidate the rotational barriers and identify the most populated conformers. mendeley.com

For (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride, the protonation of the nitrogen atom introduces additional electrostatic interactions that influence its conformational landscape. In chiral adducts, such as those formed with aldehydes or ketones, intermolecular forces like hydrogen bonding further constrain the conformational freedom. The interplay of these steric and electronic factors determines the facial bias presented to an incoming reagent.

| Conformer of (S)-O-(1-Phenylethyl)hydroxylamine Adduct | Dihedral Angle (°) (C-C-O-N) | Relative Energy (kcal/mol) (Calculated) | Boltzmann Population (%) (Calculated at 298 K) |

|---|---|---|---|

| Anti-periplanar | 180 | 0.00 | 75.3 |

| Gauche (+) | 60 | 1.5 | 14.1 |

| Gauche (-) | -60 | 1.8 | 10.6 |

Density Functional Theory (DFT) Calculations for Transition State Elucidation in Reactions Employing (S)-O-(1-Phenylethyl)hydroxylamine Systems

Density Functional Theory (DFT) has become a standard method for investigating reaction mechanisms, particularly for elucidating the structures and energies of transition states. In asymmetric reactions involving (S)-O-(1-Phenylethyl)hydroxylamine systems, DFT calculations can pinpoint the origin of stereoselectivity by comparing the activation energies of competing diastereomeric transition states.

For instance, in the addition of a nucleophile to an imine derived from this chiral auxiliary, two primary transition state models, often referred to as the Cram and Felkin-Ahn models, can be computationally evaluated. researchgate.net These models propose different approaches of the nucleophile to the electrophilic center, leading to opposite stereochemical outcomes. DFT calculations can quantify the energy difference between these pathways, which is directly related to the predicted enantiomeric or diastereomeric excess. researchgate.net

These calculations typically involve optimizing the geometry of the transition state and verifying it through frequency analysis, which should yield a single imaginary frequency corresponding to the reaction coordinate. The inclusion of solvent effects, often through continuum solvation models, is crucial for obtaining results that are comparable to experimental observations.

| Transition State | Reactant System | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Major Diastereomer |

|---|---|---|---|

| TS-A (Felkin-Ahn) | Imine + Nucleophile | 12.5 | (R,S) |

| TS-B (anti-Felkin-Ahn) | Imine + Nucleophile | 15.2 |

Prediction of Stereoselectivity and Enantiomeric Excess in Reactions Mediated by (S)-O-(1-Phenylethyl)hydroxylamine Auxiliaries

A primary goal of computational studies on chiral auxiliaries is the accurate prediction of stereoselectivity. By calculating the energy difference between the diastereomeric transition states (ΔΔG‡), the enantiomeric or diastereomeric ratio can be predicted using the following relationship derived from transition state theory:

ln(er) = ΔΔG‡ / RT

where 'er' is the enantiomeric ratio, 'R' is the gas constant, and 'T' is the temperature. nih.gov This allows for a quantitative prediction of the enantiomeric excess (ee) or diastereomeric excess (de).

Recent advancements have also seen the application of machine learning models, trained on datasets of stereoselective reactions, to predict enantioselectivity. nih.gov These models can identify subtle relationships between the structural features of the reactants, catalysts, and solvents and the stereochemical outcome of the reaction. nih.gov For reactions mediated by (S)-O-(1-Phenylethyl)hydroxylamine auxiliaries, a combination of DFT calculations and data-driven approaches can provide a powerful predictive tool for reaction optimization.

| Reaction Type | Substrate | ΔΔG‡ (kcal/mol) (DFT Calculated) | Predicted ee (%) | Experimental ee (%) |

|---|---|---|---|---|

| Alkylation | Prochiral Enolate | 2.1 | 96 | 94 |

| Aldol Addition | Chiral Imide | 1.8 | 92 | 90 |

Molecular Modeling for Rational Design of Novel Chiral Reagents Based on the O-(1-Phenylethyl)hydroxylamine Scaffold

The insights gained from computational studies can be leveraged for the rational design of novel chiral reagents with improved performance. Molecular modeling allows for the in silico design and evaluation of new derivatives of the O-(1-phenylethyl)hydroxylamine scaffold.

By systematically modifying the structure of the auxiliary, for example, by introducing different substituents on the phenyl ring or altering the steric bulk around the chiral center, computational chemists can explore how these changes affect the conformational preferences and the energy landscape of the transition states. nih.govnih.gov This approach can identify promising candidates for synthesis and experimental testing, thereby accelerating the discovery of more selective and efficient chiral auxiliaries. nih.govnih.gov This iterative cycle of computational design, synthesis, and testing is a cornerstone of modern catalyst and reagent development.

Future Perspectives and Emerging Research Avenues for S O 1 Phenylethyl Hydroxylamine Hydrochloride

Development of Novel Asymmetric Methodologies Leveraging (S)-O-(1-Phenylethyl)hydroxylamine Hydrochloride

A significant area of future research lies in the application of (S)-O-(1-Phenylethyl)hydroxylamine as a chiral auxiliary to control stereochemical outcomes in carbon-carbon bond-forming reactions. The core principle involves the temporary attachment of this chiral moiety to an achiral substrate, which then directs the approach of a reagent to create a new stereocenter with high selectivity.

Pioneering research in this area has demonstrated the effectiveness of O-(1-phenylethyl) aldoximes, derived from (S)-O-(1-Phenylethyl)hydroxylamine, in diastereoselective additions of organometallic reagents. In these methodologies, the chiral O-(1-phenylethyl) group exerts facial control over the addition of nucleophiles to the imine carbon. Studies have shown that the addition of Grignard and organolithium reagents to various O-(1-phenylethyl) aldoximes, particularly in the presence of a Lewis acid like boron trifluoride etherate, proceeds with significant diastereoselectivity. researchgate.net This reaction yields chiral secondary hydroxylamines, which are valuable synthetic intermediates. researchgate.net

The diastereomeric excess (d.e.) in these reactions can be substantial, reaching up to 95%, showcasing the powerful directing ability of the (S)-1-phenylethyl group. researchgate.net This method provides a reliable pathway to enantiomerically enriched secondary hydroxylamines, which can be further transformed into other valuable chiral building blocks, such as chiral amines.

| Aldoxime Substrate (R-CH=N-O-(S)-PE) | Organometallic Reagent (R'-M) | Lewis Acid | Product (R-CH(R')-NH-O-(S)-PE) | Diastereomeric Excess (d.e.) | Yield |

|---|---|---|---|---|---|

| Various Aldoximes | Grignard Reagents | Boron Trifluoride Etherate | Chiral Secondary Hydroxylamine (B1172632) | Up to 95% | 21–84% |

| Various Aldoximes | Organolithium Reagents | Boron Trifluoride Etherate | Chiral Secondary Hydroxylamine | Up to 95% | 21–84% |

Data derived from studies on the addition of organometallic reagents to chiral aldoximes. researchgate.net

Future work will likely focus on expanding the scope of nucleophiles and electrophiles, optimizing reaction conditions to enhance diastereoselectivity further, and applying this methodology to the synthesis of pharmaceutically relevant targets.

Integration into Flow Chemistry and Automation in Chiral Synthesis Research

The integration of chiral synthesis into continuous flow processes represents a major advancement in pharmaceutical and fine chemical manufacturing. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater reproducibility, and the potential for straightforward automation and scalability.

While specific applications of (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride in flow systems are still an emerging area, the underlying chemistry is well-suited for this transition. The synthesis of related compounds, such as N-benzylhydroxylamine hydrochloride, has already been optimized for continuous flow, demonstrating the feasibility of handling hydroxylamine chemistry in these systems. Methodologies for the continuous synthesis of chiral active pharmaceutical ingredients (APIs) are rapidly expanding, covering biocatalysis, organometallic catalysis, and organocatalysis.

Future research will likely focus on developing immobilized versions of catalysts or reagents derived from (S)-O-(1-Phenylethyl)hydroxylamine for use in packed-bed reactors. Such a setup would facilitate catalyst recycling and product purification, key tenets of efficient chemical production. The automation of the diastereoselective additions described previously could enable high-throughput screening of reaction conditions and substrates, accelerating the discovery of new synthetic transformations.

Exploration of Sustainable and Green Chemistry Approaches for its Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes. For a chiral auxiliary like (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride to be widely adopted, its own synthesis and subsequent application should be as sustainable as possible. The parent amine, (S)-1-phenylethylamine, is accessible through biocatalytic methods, such as transaminase-catalyzed reductive amination of acetophenone (B1666503), which represents a green alternative to traditional chemical methods.

Future research will focus on several key areas:

Greener Synthesis: Developing a synthetic route to (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride that minimizes waste, avoids hazardous reagents, and utilizes renewable feedstocks or biocatalytic steps.

Atom Economy: Designing reactions where the chiral auxiliary is used in catalytic amounts rather than stoichiometric quantities, or developing efficient methods for its recovery and reuse.

Solvent Minimization: Adapting synthetic methods that use the auxiliary to operate in greener solvents (e.g., water, ethanol, or supercritical CO2) or under solvent-free conditions.

The application of this compound in reactions that are themselves sustainable, such as C-H activation or other atom-economical transformations, is another promising research direction that aligns with the goals of green chemistry.

Design of Next-Generation Chiral Catalysts Inspired by (S)-O-(1-Phenylethyl)hydroxylamine Hydrochloride

The structural motif of (S)-1-phenylethylamine (PEA) is a cornerstone in the design of chiral ligands and organocatalysts. Its rigid backbone and well-defined stereochemistry have been successfully incorporated into countless catalytic systems for a wide range of asymmetric transformations, including hydrogenations, arylations, and additions to carbonyls.

The hydroxylamine functionality in (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride offers a unique handle for designing novel catalysts. The N-O bond and the lone pairs on the nitrogen and oxygen atoms provide potential coordination sites for metal centers, opening the door to a new class of chiral ligands. For instance, chiral phosphoramidite ligands incorporating the PEA backbone have shown high efficacy in iridium-catalyzed hydrogenations. A logical extension of this work is the development of ligands where the hydroxylamine moiety is used to tune the electronic and steric properties of the catalytic center.

Future research is anticipated to explore the synthesis of bidentate or polydentate ligands derived from (S)-O-(1-Phenylethyl)hydroxylamine for use in transition-metal catalysis. Furthermore, the hydroxylamine group itself could act as a key component in organocatalysis, participating in hydrogen bonding or other non-covalent interactions to control the stereochemical course of a reaction.

Potential in the Synthesis of Complex Chiral Scaffolds (Focus on methodology and synthetic utility)

The ultimate utility of a chiral building block is demonstrated by its ability to facilitate the construction of complex molecular architectures. The chiral secondary hydroxylamines produced via the diastereoselective addition of organometallics to O-(1-phenylethyl) aldoximes serve as foundational scaffolds for further synthetic elaboration.

These intermediates are rich in functionality, containing a new stereocenter, a sterically defined secondary carbon, and a versatile N-O bond that can be cleaved or incorporated into heterocyclic systems. The development of methodologies that use these chiral hydroxylamines as starting points for cascading reactions or multicomponent reactions could provide rapid access to complex and medicinally relevant scaffolds, such as chiral N-heterocycles.

Emerging research will likely target the conversion of these hydroxylamine scaffolds into:

Chiral Amines: Reductive cleavage of the N-O bond would yield valuable chiral primary or secondary amines.

Isoxazolidines and other N,O-Heterocycles: Intramolecular cyclization reactions could be developed to form various five- or six-membered heterocyclic rings with multiple stereocenters.

Natural Product Synthesis: The application of these methodologies in the total synthesis of complex natural products would serve as a definitive validation of their synthetic utility.

By providing stereocontrolled access to versatile chiral building blocks, (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride holds significant promise as a tool for constructing the complex chiral scaffolds that are central to modern drug discovery and materials science.

Q & A

Q. What synthetic strategies are optimal for preparing (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves reacting (S)-1-phenylethyl chloride with hydroxylamine hydrochloride under basic conditions (e.g., NaOH or KOH). Key parameters include maintaining a temperature of 0–5°C to minimize racemization and using anhydrous solvents to avoid hydrolysis. Chiral purity can be enhanced by recrystallization in ethanol/water mixtures, monitored via chiral HPLC or polarimetry .

Q. Which analytical methods are suitable for quantifying trace impurities like residual hydroxylamine hydrochloride in synthesized batches?

- Methodological Answer : A pre-column derivatization HPLC-UV method is recommended. Derivatize hydroxylamine with 2-naphthaldehyde at pH 8.5 (borate buffer) to form a UV-active oxime derivative. Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and detection at 254 nm. This method achieves a detection limit of 0.1 ppm and linearity (R² > 0.999) in 0.1–10 ppm range .

Q. What safety precautions are critical when handling (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride?

- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C to prevent decomposition. Use inert atmospheres (N₂/Ar) during reactions to avoid oxidation. Personal protective equipment (PPE) including nitrile gloves and fume hoods are mandatory due to its potential as a mild MAO inhibitor and irritant .

Advanced Research Questions

Q. How can researchers resolve discrepancies in chiral purity measurements between HPLC and NMR analyses?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IC column) provides direct enantiomeric excess (ee) quantification, while NMR with chiral shift reagents (e.g., Eu(hfc)₃) may overestimate impurities due to signal splitting. Cross-validate using polarimetry (specific rotation [α]₂₅ᴅ ≈ +15° for pure (S)-enantiomer) and ensure NMR samples are free of paramagnetic contaminants .

Q. What strategies mitigate variability in coupling reaction yields when using (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride as a chiral auxiliary?

- Methodological Answer : Optimize reaction conditions by:

- Solvent Selection : Use DMF or THF for improved solubility.

- Catalysis : Add 1–2 mol% CuI to accelerate nucleophilic substitution.

- Stoichiometry : Maintain a 1.2:1 molar ratio of hydroxylamine derivative to electrophile.

Post-reaction, purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can this compound be integrated into multi-step syntheses of bioactive phenazine derivatives?

- Methodological Answer : Use it as an O-functionalized hydroxylamine source in Pd-catalyzed cross-coupling reactions. For example, couple with 9-chlorophenazine-1-carboxylic acid using EDCI/HOBt to form hydroxamate intermediates. Subsequent deprotection with TFA yields N-hydroxyphenazine carboxamides with antibacterial activity .

Data Contradiction and Troubleshooting

Q. Why do kinetic studies show conflicting degradation rates for (S)-O-(1-Phenylethyl)hydroxylamine hydrochloride under acidic vs. basic conditions?

- Methodological Answer : Acidic hydrolysis (pH < 3) proceeds via an SN1 mechanism, leading to racemization, while basic conditions (pH > 10) follow SN2 pathways with retention of configuration. Monitor degradation via time-resolved chiral HPLC and adjust buffers (e.g., citrate for pH 2–6, phosphate for pH 7–9) to stabilize intermediates .

Q. How to address inconsistent genotoxicity results in Ames tests when using this compound as a metabolite analog?

- Methodological Answer : Test variability may arise from impurity profiles (e.g., trace hydrazines). Pre-purify the compound via ion-exchange chromatography (Dowex 50WX8 resin) and confirm purity via LC-MS. Use S9 liver microsomal fractions to differentiate direct vs. metabolic genotoxicity .

Method Validation and Optimization

Q. What validation parameters are essential for ensuring reproducibility in chiral resolution studies?

- Methodological Answer : Validate chiral HPLC methods per ICH Q2(R1):

Q. How to optimize reaction workup to minimize epimerization during large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.